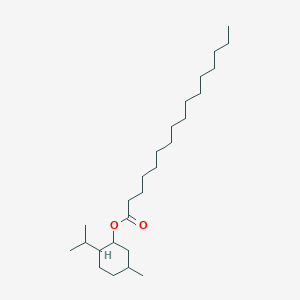
2-Isopropyl-5-methylcyclohexyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-5-methylcyclohexyl palmitate is a chemical compound known for its applications in various fields, including pharmaceuticals and cosmetics. It is an ester formed from the reaction of 2-isopropyl-5-methylcyclohexanol and palmitic acid. This compound is often used as a penetration enhancer in transdermal drug delivery systems due to its ability to disrupt the lipid structure of the stratum corneum, thereby increasing the permeability of the skin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylcyclohexyl palmitate typically involves the esterification of 2-isopropyl-5-methylcyclohexanol with palmitic acid. This reaction is catalyzed by an acid catalyst such as p-toluene sulfonic acid (p-TSA) in a batch reactor. The optimal conditions for this reaction include a catalyst amount of 5% (wt/wt), a molar ratio of alcohol to acid of 7:1, and a reaction temperature of 82°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction is monitored and controlled to maintain the desired temperature and catalyst concentration, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-Isopropyl-5-methylcyclohexyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 2-isopropyl-5-methylcyclohexanol and palmitic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions
Esterification: Palmitic acid, 2-isopropyl-5-methylcyclohexanol, p-toluene sulfonic acid (p-TSA), temperature of 82°C.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2-Isopropyl-5-methylcyclohexanol and palmitic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
科学研究应用
2-Isopropyl-5-methylcyclohexyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in enhancing the permeability of biological membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The primary mechanism by which 2-isopropyl-5-methylcyclohexyl palmitate exerts its effects is through the disruption of the lipid structure of the stratum corneum. This disruption increases the permeability of the skin, allowing for enhanced absorption of drugs and other compounds. The compound interacts with the lipid bilayers, causing fluidization and increasing the partitioning of drugs into the stratum corneum .
相似化合物的比较
Similar Compounds
2-Isopropyl-5-methylcyclohexyl heptanoate: Similar in structure and used as a penetration enhancer.
2-Isopropyl-5-methylcyclohexyl octadec-9-enoate: Another ester with similar applications in transdermal drug delivery.
2-Isopropyl-5-methylcyclohexanone hydrazones: Used in pharmaceutical research for their potential therapeutic effects.
Uniqueness
2-Isopropyl-5-methylcyclohexyl palmitate is unique due to its specific ester structure, which provides optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to disrupt the lipid structure of the stratum corneum without causing significant irritation or toxicity, making it a valuable compound in transdermal drug delivery systems .
属性
分子式 |
C26H50O2 |
|---|---|
分子量 |
394.7 g/mol |
IUPAC 名称 |
(5-methyl-2-propan-2-ylcyclohexyl) hexadecanoate |
InChI |
InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3 |
InChI 键 |
VGLJQMIPINKCBI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


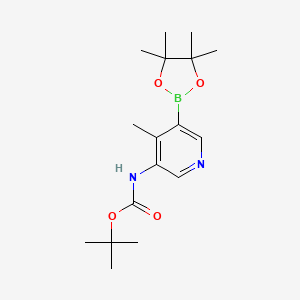
![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
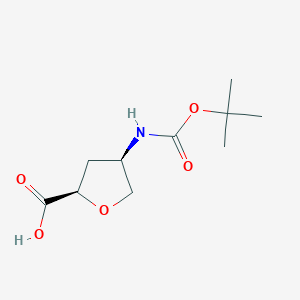
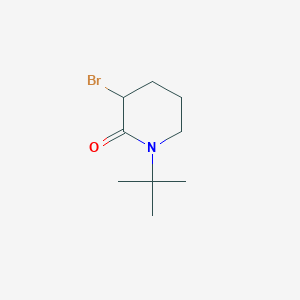
![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)
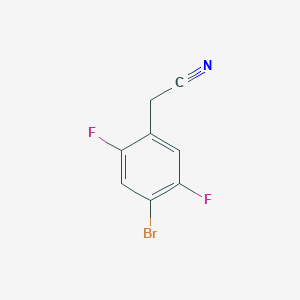

![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
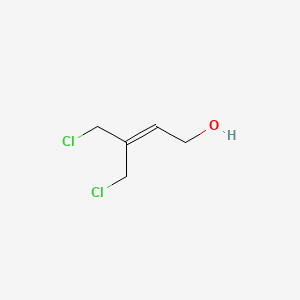
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
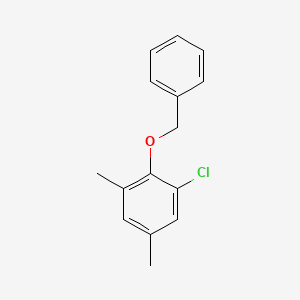
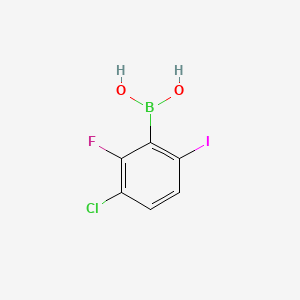

![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
